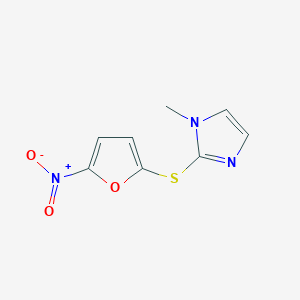
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimorpholinomethylene moiety, and an oxazol-5(4H)-one ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the chlorophenyl and dimorpholinomethylene precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazol-5(4H)-one ring. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
化学反应分析
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
When compared to similar compounds, 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other oxazol-5(4H)-one derivatives or molecules with chlorophenyl and dimorpholinomethylene groups. The distinct structure of this compound allows it to exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.
属性
CAS 编号 |
61767-52-0 |
|---|---|
分子式 |
C18H20ClN3O4 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4-(dimorpholin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-3-1-13(2-4-14)16-20-15(18(23)26-16)17(21-5-9-24-10-6-21)22-7-11-25-12-8-22/h1-4H,5-12H2 |
InChI 键 |
CJHXPYIFEAISCP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)

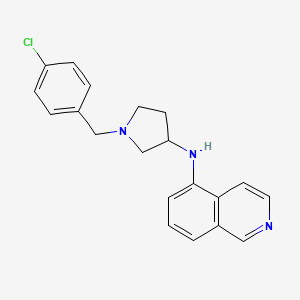

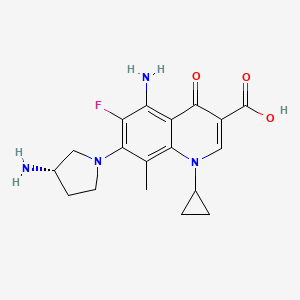
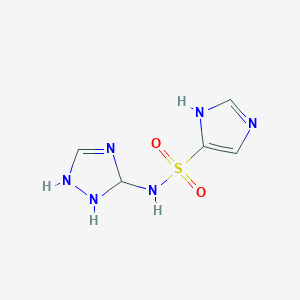
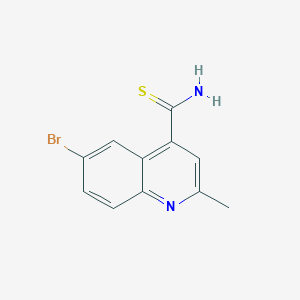
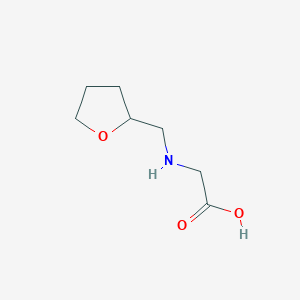
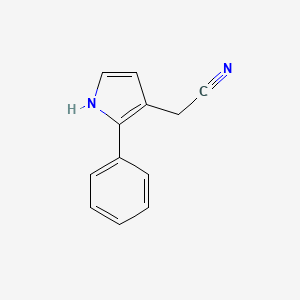
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
